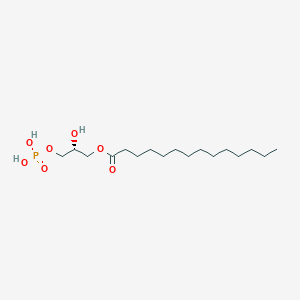

1-Myristoyl-sn-glycerol 3-phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-myristoyl-sn-glycerol 3-phosphate is a 1-acyl-sn-glycerol 3-phosphate having myristoyl (tetradecanoyl) as the 1-O-acyl group. It is a 1-acyl-sn-glycerol 3-phosphate and a tetradecanoate ester. It is a conjugate acid of a this compound(2-).

PA(14:0/0:0), also known as 1-myristoyl lpa, belongs to the class of organic compounds known as 1-acylglycerol-3-phosphates. These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at O-1 position. Thus, PA(14:0/0:0) is considered to be a glycerophosphate lipid molecule. PA(14:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(14:0/0:0) has been primarily detected in blood. Within the cell, PA(14:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(14:0/0:0) exists in all eukaryotes, ranging from yeast to humans.

化学反応の分析

Biosynthetic Formation via Acyltransferase Activity

1-Myristoyl-sn-glycerol 3-phosphate is synthesized through the action of glycerol-3-phosphate acyltransferases (GPATs) . These enzymes catalyze the esterification of glycerol-3-phosphate (G3P) with myristoyl-CoA at the sn-1 position:

Reaction:

Glycerol 3 phosphate Myristoyl CoAGPAT1 Myristoyl sn glycerol 3 phosphate LPA CoA

Key Enzymatic Features:

-

GPAT1 (mitochondrial isoform) shows preference for saturated fatty acids like palmitate (C16:0) but can utilize myristoyl-CoA (C14:0) in certain contexts .

-

GPAT3 (microsomal isoform) exhibits broader substrate specificity, accepting both saturated and unsaturated acyl-CoA derivatives .

-

Bacterial PlsB homologs (e.g., in Pseudomonas aeruginosa) directly incorporate myristoyl-CoA into G3P to form LPA .

| Enzyme | Localization | Substrate Preference | Inhibitor Sensitivity |

|---|---|---|---|

| GPAT1 | Mitochondria | Saturated FAs (C16:0) | NEM-resistant |

| GPAT3 | Microsomes | Unsaturated FAs | NEM-sensitive |

| PlsB | Bacterial | C14:0–C18:0 FAs | Not characterized |

Enzymatic Acylation to Phosphatidic Acid

1-Myristoyl-LPA undergoes further acylation at the sn-2 position via 1-acylglycerol-3-phosphate acyltransferases (AGPATs) or bacterial PlsC enzymes to form phosphatidic acid (PA):

Reaction:

1 Myristoyl LPA Acyl CoAAGPAT PlsCPhosphatidic Acid PA CoA

Substrate Specificity:

-

Human AGPAT2 accepts myristoyl-LPA and incorporates diverse acyl-CoA donors (e.g., palmitoyl, oleoyl, arachidonoyl) .

-

Bacterial PlsC1 in Shewanella livingstonensis preferentially utilizes EPA-CoA (C20:5) at sn-2 but retains activity with C14:0-CoA .

Kinetic Data for AGPAT2 (Representative):

| Acyl-CoA Donor | Relative Activity (%) |

|---|---|

| Myristoyl (C14:0) | 85 ± 6 |

| Palmitoyl (C16:0) | 100 ± 8 |

| Oleoyl (C18:1) | 92 ± 5 |

Source: In vitro assays using recombinant AGPAT2

Hydrolysis and Metabolic Recycling

1-Myristoyl-LPA can be hydrolyzed by glycerophosphodiester phosphodiesterases (GlpQ) to release glycerol-3-phosphate (G3P) and myristic acid:

Reaction:

1 Myristoyl LPA H2OGlpQGlycerol 3 phosphate Myristate

Enzyme Characteristics:

-

GlpQ in Pseudomonas aeruginosa (PA0347) hydrolyzes deacylated phospholipids with a molecular weight of 42 kDa .

-

This reaction is critical for recycling glycerol back into central carbon metabolism .

Role in Lipid Biosynthetic Pathways

1-Myristoyl-LPA is a node in multiple metabolic routes:

Bacterial vs. Eukaryotic Reaction Divergence

| Feature | Eukaryotic Systems | Bacterial Systems |

|---|---|---|

| Primary GPAT | GPAT1/GPAT3 | PlsB |

| Preferred sn-2 Acyl | Unsaturated FAs (e.g., C18:1) | Polyunsaturated FAs (e.g., EPA) |

| Regulatory Role | TAG storage, membrane synthesis | Membrane adaptation to cold |

特性

分子式 |

C17H35O7P |

|---|---|

分子量 |

382.4 g/mol |

IUPAC名 |

[(2R)-2-hydroxy-3-phosphonooxypropyl] tetradecanoate |

InChI |

InChI=1S/C17H35O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(19)23-14-16(18)15-24-25(20,21)22/h16,18H,2-15H2,1H3,(H2,20,21,22)/t16-/m1/s1 |

InChIキー |

FAZBDRGXCKPVJU-MRXNPFEDSA-N |

異性体SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |

正規SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。